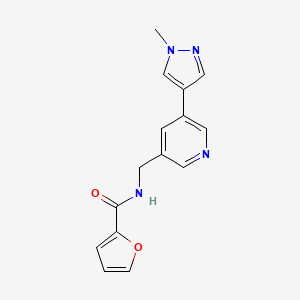![molecular formula C17H24N2O B2759220 1,3-Dimethyl-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]indole CAS No. 2411196-36-4](/img/structure/B2759220.png)
1,3-Dimethyl-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dimethyl-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]indole, also known as Crenolanib, is a small molecule inhibitor that has shown promising results in the treatment of various types of cancer. It is a potent and selective inhibitor of FLT3, a receptor tyrosine kinase that is commonly mutated in acute myeloid leukemia (AML) and other hematologic malignancies.
Wirkmechanismus
1,3-Dimethyl-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]indole works by specifically targeting and inhibiting FLT3, a receptor tyrosine kinase that is commonly mutated in AML and other hematologic malignancies. FLT3 mutations result in constitutive activation of the receptor, leading to uncontrolled cell growth and proliferation. By inhibiting FLT3, 1,3-Dimethyl-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]indole is able to induce apoptosis and inhibit the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
1,3-Dimethyl-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]indole has been shown to have a number of biochemical and physiological effects in cancer cells. It induces apoptosis, inhibits cell proliferation, and reduces the expression of various oncogenes and cytokines. It also modulates the immune response by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1,3-Dimethyl-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]indole is its high selectivity for FLT3, which makes it a potent and specific inhibitor of this target. It also has good pharmacokinetic properties, with a half-life of approximately 12 hours. However, one limitation of 1,3-Dimethyl-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]indole is its relatively low solubility, which can make it difficult to formulate for use in in vivo experiments.
Zukünftige Richtungen
There are several future directions for research on 1,3-Dimethyl-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]indole. One area of interest is the development of combination therapies that use 1,3-Dimethyl-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]indole in combination with other agents to enhance its efficacy. Another area of interest is the identification of biomarkers that can predict response to 1,3-Dimethyl-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]indole, which could help to personalize treatment for individual patients. Finally, there is ongoing research into the use of 1,3-Dimethyl-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]indole in other types of cancer, including solid tumors, where it has shown promising results in preclinical studies.
Synthesemethoden
1,3-Dimethyl-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]indole can be synthesized using a multi-step process that involves the reaction of various starting materials. The synthesis begins with the condensation of 2-methyl-2-propanol and 2,3-dimethylindole to form the key intermediate, which is then reacted with aziridine and methanesulfonic acid to yield 1,3-Dimethyl-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]indole.
Wissenschaftliche Forschungsanwendungen
1,3-Dimethyl-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]indole has been extensively studied in preclinical and clinical trials for its efficacy in the treatment of various types of cancer. It has shown promising results in the treatment of AML, where it has been shown to induce complete remission in a significant number of patients. It has also been studied in the treatment of gastrointestinal stromal tumors (GISTs) and other solid tumors.
Eigenschaften
IUPAC Name |
1,3-dimethyl-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c1-12(2)8-19-10-14(19)11-20-15-5-6-16-13(3)9-18(4)17(16)7-15/h5-7,9,12,14H,8,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYRNUFGHUSZRKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C2=C1C=CC(=C2)OCC3CN3CC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]indole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorobenzyl)-2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2759137.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B2759138.png)
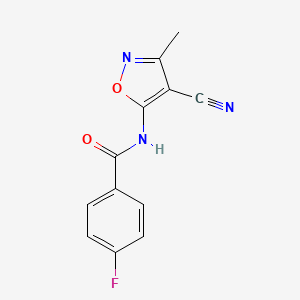
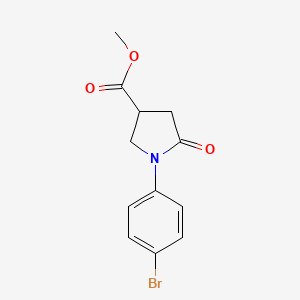
![N-Benzyl-3-[(1-cyclobutylaziridin-2-yl)methoxy]benzamide](/img/structure/B2759142.png)
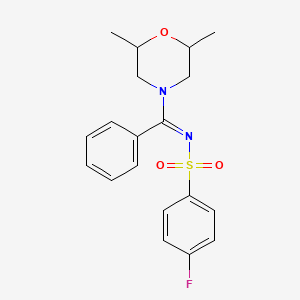
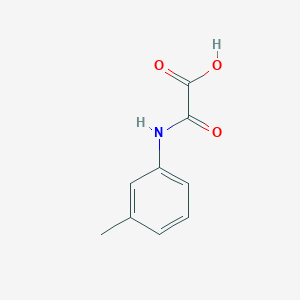
![6-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2759149.png)
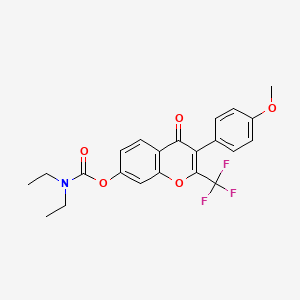

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-acetyl-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2759153.png)
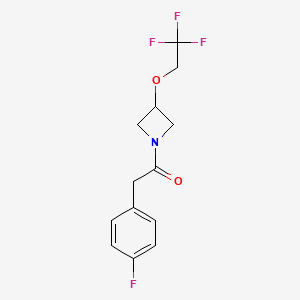
![2-(2,4-difluorophenyl)-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethanone](/img/structure/B2759156.png)
